Egrifta

Catalog No.
S1793348
CAS No.
218949-48-5
M.F
C221H366N72O67S
M. Wt
5136 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Egrifta

CAS Number

218949-48-5

Product Name

Egrifta

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H366N72O67S

Molecular Weight

5136 g/mol

InChI

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111?,112?,113-,114-,115-,116-,117-,118?,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1

InChI Key

QBEPNUQJQWDYKU-SZIVHBGHSA-N

SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Synonyms

Tesamorelin; Egrifta

Canonical SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Isomeric SMILES

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N

Tesamorelin is a polypeptide that is a synthetic analogue of human GRF (Growth Releasing Factor) comprised of the 44 amino-acid sequence of human GRF with a hex-3-enoyl moiety attached to the tyrosine residue at the N-terminal part of the molecule. It is used to stimulate human GRF receptors. It is a polypeptide and a peptide hormone.
Tesamorelin is a stabilized synthetic peptide analogue of the hypothalamic peptide, Growth Hormone Releasing Hormone (GHRH) indicated for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. Lipodystrophy is a metabolic condition characterized by insulin resistance, fat redistribution, and hyperlipidemia associated with antiretroviral therapy for HIV infection.
Tesamorelin is a synthetic growth hormone releasing hormone analogue used in the treatment of visceral adiposity in human immunodeficiency virus (HIV) infected patients with lipodystrophy. Tesamorelin is given subcutaneously and has major effects on glucose and lipid metabolism, but has not been linked to serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.

Tesamorelin, also known by its developmental code TH9507, is a synthetic growth hormone-releasing hormone (GHRH) analog. GHRH is a naturally occurring hormone produced by the hypothalamus that stimulates the pituitary gland to release growth hormone (GH). Tesamorelin differs from natural GHRH by having a longer half-life, meaning it stays active in the body for a longer period (). This extended activity allows for a more sustained stimulation of GH release.

Here are some areas of scientific research exploring Tesamorelin's potential:

  • HIV/AIDS


    Studies have investigated the use of Tesamorelin to combat the effects of HIV-associated lipodystrophy, a condition characterized by abnormal fat distribution in people with HIV. Early research suggests Tesamorelin may help reduce abdominal fat accumulation in HIV patients (). However, more research is needed to confirm these findings and understand the long-term effects.

  • Body Composition

    Tesamorelin's ability to stimulate GH release has led researchers to explore its potential impact on body composition. Studies are investigating whether Tesamorelin can increase lean muscle mass and decrease fat mass, potentially offering benefits in conditions like sarcopenia (age-related muscle loss) or obesity ().

  • Other Conditions

    Research is ongoing to explore Tesamorelin's potential role in other conditions where growth hormone deficiency or altered metabolism may play a part. These include Prader-Willi syndrome, a genetic disorder affecting growth and development, and chronic kidney disease ().

Egrifta, generically known as tesamorelin, is a synthetic peptide that mimics the action of growth hormone-releasing hormone. It is primarily used in the medical field to reduce excess abdominal fat in HIV-infected patients suffering from lipodystrophy, a condition characterized by abnormal fat distribution. Tesamorelin stimulates the release of growth hormone from the pituitary gland, which in turn promotes the breakdown of fat and improves metabolic profiles in affected individuals. Egrifta is administered via subcutaneous injection and is not intended for weight loss in non-HIV patients .

The synthesis of tesamorelin involves solid-phase peptide synthesis (SPPS), a method widely used for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain attached to a solid support. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized into a powder form for reconstitution before injection .

Several compounds exhibit similar mechanisms or therapeutic applications as Egrifta. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
SomatropinDirect growth hormone replacementGrowth hormone deficiencyNatural form of human growth hormone
LiraglutideGLP-1 receptor agonistType 2 diabetes managementReduces appetite and promotes weight loss
SermorelinGrowth hormone-releasing hormone analogGrowth hormone deficiencyStimulates endogenous growth hormone release
MecaserminIGF-1 analogueGrowth failure due to IGF-1 deficiencyDirectly acts on IGF-1 receptors

Egrifta's uniqueness lies in its specific indication for HIV-related lipodystrophy and its mechanism that primarily targets visceral fat reduction through enhanced growth hormone release rather than direct administration of growth hormones or analogues .

Egrifta, also known as tesamorelin, possesses the molecular formula C₂₂₁H₃₆₆N₇₂O₆₇S for its free base form [1] [2] [3]. The compound exhibits a molecular weight of 5135.9 Daltons (5136 g/mol) in its free base configuration [1] [2] [8]. This substantial molecular weight reflects the peptidic nature of the compound, which consists of 44 amino acid residues arranged in a specific sequence [2] [8].

The molecular composition includes 221 carbon atoms, 366 hydrogen atoms, 72 nitrogen atoms, 67 oxygen atoms, and one sulfur atom [1] [2] [6]. These atomic constituents are systematically organized to form a complex peptide structure that maintains biological activity as a synthetic analog of human growth hormone-releasing factor [2] [8].

PropertyValueReference
Molecular Formula (Free Base)C₂₂₁H₃₆₆N₇₂O₆₇S [1] [2] [3]
Molecular Weight (Free Base)5135.9 Da (5136 g/mol) [1] [2] [8]
Carbon Atoms221 [1] [2]
Hydrogen Atoms366 [1] [2]
Nitrogen Atoms72 [1] [2]
Oxygen Atoms67 [1] [2]
Sulfur Atoms1 [1] [2]
Chemical Abstracts Service Number218949-48-5 [3] [4]
PubChem Compound Identifier16137828 [1] [3]

Complete Amino Acid Sequence Analysis

The complete amino acid sequence of Egrifta consists of 44 residues arranged in the following order: Tyrosine-Alanine-Aspartic acid-Alanine-Isoleucine-Phenylalanine-Threonine-Asparagine-Serine-Tyrosine-Arginine-Lysine-Valine-Leucine-Glycine-Glutamine-Leucine-Serine-Alanine-Arginine-Lysine-Leucine-Leucine-Glutamine-Aspartic acid-Isoleucine-Methionine-Serine-Arginine-Glutamine-Glutamine-Glycine-Glutamic acid-Serine-Asparagine-Glutamine-Glutamic acid-Arginine-Glycine-Alanine-Arginine-Alanine-Arginine-Leucine-NH₂ [2] [4] [18].

This sequence corresponds to the 44 amino acid sequence of human growth hormone-releasing factor, with specific modifications that enhance its stability and biological activity [2] [8]. The peptide is synthesized with an amide group at the carboxy-terminus, indicated by the NH₂ designation [2] [18].

The amino acid composition demonstrates a balanced distribution of hydrophobic, hydrophilic, charged, and polar residues that contribute to the peptide's structural stability and receptor binding properties [18] [23]. The sequence includes multiple arginine and lysine residues that confer a net positive charge to the molecule under physiological conditions [18] [26].

PositionThree-Letter CodeOne-Letter CodeAmino Acid NameChemical Properties
1TyrYTyrosineAromatic, Polar
2AlaAAlanineNonpolar, Aliphatic
3AspDAspartic acidAcidic, Charged
4AlaAAlanineNonpolar, Aliphatic
5IleIIsoleucineNonpolar, Branched
6PheFPhenylalanineAromatic, Nonpolar
7ThrTThreoninePolar, Hydroxyl
8AsnNAsparaginePolar, Amide
9SerSSerinePolar, Hydroxyl
10TyrYTyrosineAromatic, Polar

Table continues for all 44 amino acid positions

N-Terminal Modification with Trans-3-Hexenoic Acid Group

Egrifta features a distinctive N-terminal modification consisting of a hexenoyl moiety attached to the tyrosine residue at position 1 [2] [8] [9]. This modification involves a six-carbon chain (C6) containing a double bond at position 3, specifically characterized as trans-3-hexenoic acid [2] [8] [11]. The hexenoyl group is covalently bonded to the amino group of the N-terminal tyrosine through an amide linkage [2] [8].

This trans-3-hexenoic acid modification serves multiple functional purposes in the molecular architecture of Egrifta [2] [8]. The fatty acid chain enhances the peptide's stability against enzymatic degradation and prolongs its biological half-life compared to the native growth hormone-releasing factor [2] [25]. The lipophilic character of the hexenoyl modification also influences the peptide's membrane interactions and cellular uptake mechanisms [25] [27].

The stereochemistry of the double bond in the trans configuration is critical for maintaining optimal biological activity [2] [16]. The trans-3-hexenoic acid group represents a carefully designed structural modification that balances enhanced stability with preserved receptor binding affinity [2] [27].

Modification FeatureSpecificationImpact
Attachment SiteN-terminal TyrosineEnhanced stability
Chain Length6 carbons (C6)Optimal lipophilicity
Double Bond PositionPosition 3Structural rigidity
StereochemistryTrans configurationBiological activity
Linkage TypeAmide bondChemical stability

Acetate Salt Formation (C221H366N72O67S - xC2H4O2, x ≈ 7.4)

Egrifta is formulated as an acetate salt to enhance its physicochemical properties and pharmaceutical stability [2] [8] [9]. The molecular formula of the acetate salt form is expressed as C₂₂₁H₃₆₆N₇₂O₆₇S - xC₂H₄O₂, where x represents approximately 7.4 acetate counter ions per peptide molecule [2] [8] [9].

The acetate salt formation occurs through ionic interactions between the positively charged amino groups of the peptide and the negatively charged acetate anions [8] [9] [10]. This salt formation significantly influences the compound's solubility profile, making it more readily soluble in aqueous environments compared to the free base form [8] [25].

The stoichiometric ratio of approximately 7.4 acetate molecules per peptide molecule reflects the neutralization of the multiple basic residues present in the amino acid sequence [2] [8]. The molecular weight of the acetate salt form increases to approximately 5196 g/mol due to the incorporation of the acetate counter ions [13].

The acetate salt formation provides several advantages including improved chemical stability during storage, enhanced solubility for pharmaceutical formulation, and consistent pH buffering capacity upon reconstitution [8] [9] [22].

Salt Formation ParameterValueSignificance
Acetate Counter Ions (x)~7.4Charge neutralization
Molecular FormulaC₂₂₁H₃₆₆N₇₂O₆₇S - xC₂H₄O₂Complete salt composition
Molecular Weight (Salt)~5196 g/molIncluding acetate mass
Acetate FormulaC₂H₄O₂Counter ion structure
Salt Formation MechanismIonic interactionStability enhancement

Secondary and Tertiary Structural Characteristics

The secondary structure of Egrifta exhibits significant alpha-helical character, particularly in the amino-terminal region encompassing residues 1-29 [12] [15] [23]. This alpha-helical conformation is stabilized by hydrogen bonding between the carbonyl oxygen of amino acid residue n and the amide hydrogen of residue n+4, creating a regular helical pattern with 3.6 amino acids per turn [15] [19].

The amphiphilic nature of the peptide's secondary structure plays a crucial role in its biological activity [12] [23]. The first 29 amino acids demonstrate distinct amphiphilic character when analyzed using helical net projections, revealing segregated hydrophobic and hydrophilic regions along the helical axis [23]. This amphiphilic arrangement is essential for optimal receptor binding and activation [23] [27].

The tertiary structure of Egrifta involves the spatial arrangement of the entire 44-residue peptide chain, including the interactions between the alpha-helical amino-terminal region and the more flexible carboxy-terminal region [27]. The N-terminal hexenoyl modification influences the overall tertiary structure by providing additional hydrophobic interactions that stabilize the peptide conformation [2] [27].

Computational modeling studies have demonstrated that the peptide adopts a two-domain structure characteristic of growth hormone-releasing factor analogs [27]. The amino-terminal region maintains a relatively rigid alpha-helical structure, while the carboxy-terminal region exhibits greater conformational flexibility [27].

Structural ElementRegionCharacteristics
Alpha-helixResidues 1-29Amphiphilic character
Flexible regionResidues 30-44Conformational mobility
Hydrogen bondingThroughout backboneSecondary structure stabilization
Hydrophobic interactionsN-terminal modificationTertiary structure influence
Amphiphilic arrangementHelical surfaceReceptor binding optimization

Physicochemical Properties and Solubility Profile

Egrifta demonstrates distinct physicochemical properties that influence its pharmaceutical formulation and biological behavior [25]. The compound appears as a white to off-white lyophilized powder in its pharmaceutical form [8] [9] [10]. Upon reconstitution with sterile water for injection, it forms a clear and colorless solution [8] [9].

The solubility profile of Egrifta varies significantly depending on the solvent system employed [25]. The compound exhibits excellent solubility in acetic acid, reflecting its acetate salt formulation [25]. In aqueous systems, the peptide demonstrates good solubility, particularly under slightly acidic to neutral pH conditions [8] [25].

The reconstituted solution maintains a pH range between 4.5 and 7.4, which represents the optimal stability window for the peptide [8] [9] [10]. This pH range minimizes degradation reactions while maintaining solubility and biological activity [22] [25].

Temperature stability studies indicate that the lyophilized form should be stored at -20°C to maintain long-term stability [4] [22]. The peptide exhibits limited solubility in organic solvents such as methanol, being classified as slightly soluble in this medium [25].

The isoelectric point of the peptide, calculated from its amino acid composition, influences its solubility behavior across different pH ranges [26] [28]. The presence of multiple basic residues (arginine and lysine) results in a relatively high isoelectric point, affecting the peptide's charge distribution and solubility characteristics [26].

Physicochemical PropertySpecificationMeasurement Conditions
Physical StateLyophilized powderRoom temperature
ColorWhite to off-whiteVisual assessment
Solubility in WaterSolubleAqueous medium
Solubility in Acetic AcidFreely solubleAcidic conditions
Solubility in MethanolSlightly solubleOrganic solvent
pH Range (Reconstituted)4.5 - 7.4Aqueous solution
Storage Temperature-20°CLyophilized form
Solution AppearanceClear, colorlessPost-reconstitution

Tesamorelin comprises the complete 44-amino acid sequence of human GHRH: trans-3-hexenoyl-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly-Ala-Arg-Ala-Arg-Leu-NH2 [2] [3]. The N-terminal modification with the trans-3-hexenoic acid group provides increased resistance to dipeptidyl aminopeptidase cleavage while maintaining biological activity [1].

Solid-Phase Peptide Synthesis Methodology

Resin Support Selection (Rink Amide AM vs. MBHA Resin)

The selection of appropriate resin support constitutes a critical decision in tesamorelin synthesis. Patent documentation indicates successful utilization of both Rink Amide AM and Rink Amide MBHA resins for tesamorelin production [2]. The MBHA variant demonstrates superior performance characteristics for this application.

Table 1: Comparison of Rink Amide AM vs MBHA Resin Properties

ParameterRink Amide AM ResinRink Amide MBHA Resin
Chemical Structure4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy-MBHA4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamidomethylbenzhydryl amine
Linker SensitivityStandard acid labilityReduced acid sensitivity
Loading Capacity (mmol/g)0.3-0.80.3-0.8
Cleavage Conditions95% TFA/DCM with scavengers95% TFA/DCM with scavengers
Acid SensitivityStandard sensitivityLess acid sensitive due to electron-withdrawing acetamido spacer
Application SuitabilityGeneral peptide synthesisPreferred for acid-sensitive sequences

Rink Amide MBHA resin exhibits reduced acid sensitivity compared to standard Rink Amide resin due to the electron-withdrawing acetamido spacer linking the benzhydrylamine moiety to the polymer support [5] [6]. This characteristic provides enhanced stability during synthesis cycles while maintaining efficient final cleavage under standard conditions [5].

Fmoc/tBu Protection Strategy

The Fmoc/tBu protection scheme represents the optimal strategy for tesamorelin synthesis, providing orthogonal protection that enables selective deprotection without affecting side-chain protecting groups [7] [8]. This strategy employs 9-fluorenylmethoxycarbonyl (Fmoc) for temporary α-amino protection and tert-butyl-based groups for permanent side-chain protection.

Table 2: Fmoc/tBu Protection Strategy for Key Amino Acids in Tesamorelin

Amino AcidSide Chain ProtectionCleavage MechanismOrthogonality with Fmoc
Arginine (Arg)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Acid (TFA)Yes
Asparagine (Asn)Trt (Trityl)Acid (TFA)Yes
Aspartic Acid (Asp)OtBu (tert-butyl ester)Acid (TFA)Yes
Glutamine (Gln)Trt (Trityl)Acid (TFA)Yes
Glutamic Acid (Glu)OtBu (tert-butyl ester)Acid (TFA)Yes
Lysine (Lys)Boc (tert-butoxycarbonyl)Acid (TFA)Yes
Serine (Ser)tBu (tert-butyl)Acid (TFA)Yes
Threonine (Thr)tBu (tert-butyl)Acid (TFA)Yes
Tyrosine (Tyr)tBu (tert-butyl)Acid (TFA)Yes

The orthogonal nature of this protection scheme allows Fmoc removal with mild base (piperidine) while side-chain protecting groups remain stable until final acidolytic cleavage [8] [9]. This strategy minimizes side reactions and enables high-fidelity sequence assembly [10].

Coupling Reagents and Reaction Conditions

Patent literature documents successful tesamorelin synthesis using multiple coupling reagent systems, with particular emphasis on uronium and guanidinium salt-based activators [2]. The selection of coupling reagents significantly impacts synthesis efficiency and product quality.

Table 3: Coupling Reagent Performance Characteristics

ReagentActive Ester GeneratedReactivity OrderSolubility in DMF (M)Stability in DMFGuanidinylation Risk
HBTUOBt40.5ExcellentYes
HATUOAt10.45ExcellentYes
TBTUOBt40.5ExcellentYes
PyBOPOBt4>1.5ModerateNo
PyAOPOAt1>1.5Low-ModerateNo

Patent documentation specifically mentions HBTU/HoBt, TBTU/HoBt, and HATU/HoAt systems for tesamorelin synthesis [2]. HATU demonstrates superior performance for hindered couplings due to generation of the highly reactive 7-azabenzotriazole ester [11]. The protocol employs 3-6 fold excess of coupling reagents relative to resin loading, with reaction times of 30-120 minutes at ambient temperature [2].

Coupling reagent selection criteria include reactivity toward sterically hindered sequences, minimal racemization potential, and stability in DMF solutions [11]. For tesamorelin's 44-residue sequence, HATU or PyAOP provide optimal performance for difficult couplings, while HBTU or PyBOP suffice for routine amino acid incorporations [12] [11].

Deprotection Protocols

Fmoc deprotection represents a critical step requiring optimization to ensure complete removal while minimizing side reactions. The standard protocol employs 20% piperidine in dimethylformamide (DMF) for 10-30 minutes at ambient temperature [7] [13].

Table 4: Optimized Deprotection Protocol for Tesamorelin Synthesis

StepReagent/ConditionTemperature (°C)Time (minutes)Volume (mL/g resin)
Fmoc Removal20% Piperidine in DMFRoom temperature10-305-16
MonitoringKaiser Test/TNBS TestRoom temperature2-5As needed
WashingDMF, DCM, MeOHRoom temperature5-10 each10-20
Coupling ActivationCoupling reagent + base (DIPEA)Room temperature5-105-16
Coupling Reaction30-120 minutes at RTRoom temperature30-1205-16

Patent procedures specify volume ratios of deprotecting reagent to resin of 5-16 mL/g, with component ratios of piperidine:NMP = 1:3-6 [2]. Alternative bases such as 4-methylpiperidine or pyrrolidine can provide equivalent deprotection efficiency with potentially reduced toxicity profiles [14].

Monitoring deprotection completion employs colorimetric tests including the Kaiser test for primary amines and TNBS test for secondary amines [13] [15]. These qualitative assessments ensure complete Fmoc removal before proceeding to coupling reactions.

Cleavage and Purification Procedures

Final peptide liberation from the resin support requires acidolytic conditions that simultaneously remove side-chain protecting groups. The standard cleavage cocktail employs 95% trifluoroacetic acid (TFA) in dichloromethane with appropriate scavengers [5] [16].

Cleavage protocol optimization considers the amino acid composition to select appropriate scavenger systems. For tesamorelin, containing multiple arginine residues with Pbf protection, the inclusion of triisopropylsilane (TIS) and water provides effective cation scavenging [16] [17]. The typical cocktail composition is TFA:TIS:H2O (95:2.5:2.5) with 2-4 hour reaction times [17].

Post-cleavage workup traditionally employs cold diethyl ether precipitation to remove liberated protecting groups and concentrate the crude peptide [18] [16]. The precipitated material undergoes washing with additional ether portions before dissolution in aqueous buffer systems for purification [18].

Purification typically utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 or C4 stationary phases [2] [19]. The hydrophobic nature of tesamorelin, enhanced by the N-terminal hexenoyl modification, requires optimization of mobile phase gradients using acetonitrile or methanol with trifluoroacetic acid modifiers [19].

Quality Control Parameters

Comprehensive quality control ensures product identity, purity, and consistency throughout tesamorelin manufacture. Multiple analytical techniques provide orthogonal confirmation of peptide characteristics [20] [21].

Table 5: Quality Control Parameters for Tesamorelin

ParameterMethodAcceptance CriteriaDetection Limit
Peptide PurityRP-HPLC (UV 220 nm)≥95% for pharmaceutical use0.1%
Molecular Weight ConfirmationESI-MS or MALDI-TOF±0.05% of theoretical0.01 Da
Sequence VerificationMS/MS fragmentationComplete sequence confirmationSingle amino acid
Amino Acid CompositionAmino Acid Analysis (AAA)±5% of theoretical composition0.1 mol%
Residual TFA ContentIon chromatography≤0.1% w/w0.01%
Water ContentKarl Fischer titration≤10% w/w0.1%

Mass spectrometry provides definitive molecular weight confirmation, with high-resolution instruments capable of detecting mass differences of 0.01 Daltons or less [20]. The theoretical monoisotopic mass of tesamorelin enables precise identity confirmation through accurate mass measurement [21].

Sequence verification employs tandem mass spectrometry (MS/MS) to generate characteristic fragmentation patterns confirming the complete amino acid sequence [20] [22]. This technique identifies any sequence-related impurities including deletion sequences, amino acid substitutions, or truncation products.

Amino acid analysis provides quantitative confirmation of peptide composition through acid hydrolysis followed by chromatographic separation of constituent amino acids [22]. This technique validates the theoretical amino acid ratios and detects potential synthesis errors.

Scale-Up Considerations for Industrial Production

Transitioning from laboratory-scale synthesis to commercial production requires careful consideration of multiple parameters affecting product quality, yield, and economics [23] [24] [25].

Table 6: Scale-Up Parameters for Tesamorelin Manufacturing

AspectLaboratory Scale (1-10g)Pilot Scale (10-100g)Industrial Scale (>100g)
Synthesis Scale0.1-1.0 mmol1-10 mmol>10 mmol
Resin Loading0.3-0.8 mmol/g0.2-0.6 mmol/g0.1-0.4 mmol/g
Solvent Consumption100-500 mL1-10 L>10 L
Reaction VesselsGlass vesselsGlass-lined reactorsStainless steel reactors
Mixing EfficiencyMagnetic stirringMechanical agitationHigh-efficiency impellers
Temperature ControlRoom temperatureControlled heating/coolingAutomated temperature control

Resin loading capacity typically decreases with scale to accommodate longer sequences and maintain synthesis quality [23] [26]. Lower loadings reduce steric hindrance during coupling reactions and improve access to growing peptide chains [24].

Solvent management becomes increasingly critical at larger scales, requiring recovery and recycling systems to manage costs and environmental impact [27] [23]. DMF and dichloromethane represent the primary solvents requiring specialized handling and disposal protocols [27].

Equipment considerations include reactor design for efficient mixing, filtration systems for solid-liquid separations, and temperature control for reaction optimization [23] [28]. Stainless steel reactors with specialized coatings prevent metal contamination while providing adequate chemical resistance [23].

Process analytical technology (PAT) enables real-time monitoring of critical parameters including temperature, pH, and reaction completion [26]. Automated sampling and analysis systems provide continuous quality assurance throughout large-scale synthesis campaigns [29].

Regulatory considerations for pharmaceutical manufacturing require validation of all process parameters, equipment qualification, and comprehensive documentation systems [30] [26]. Good Manufacturing Practice (GMP) compliance necessitates rigorous change control procedures and batch record systems [25].

XLogP3

-23.3

Hydrogen Bond Acceptor Count

76

Hydrogen Bond Donor Count

83

Exact Mass

5134.7233503 g/mol

Monoisotopic Mass

5132.7166406 g/mol

Heavy Atom Count

361

Drug Indication

Tesamorelin acetate is a synthetic analogue of human hypothalamic Growth Hormone Releasing Factor (hGRF) indicated to induce and maintain a reduction of excess abdominal fat in HIV-infected patients with lipodystrophy.
FDA Label
Treatment of HIV-associated lipodystrophy

Livertox Summary

Tesamorelin is a synthetic growth hormone releasing hormone analogue used in the treatment of visceral adiposity in human immunodeficiency virus (HIV) infected patients with lipodystrophy. Tesamorelin is given subcutaneously and has major effects on glucose and lipid metabolism, but has not been linked to serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Hormonal Agents

Mechanism of Action

By acting on the pituitary cells in the brain, tesamorelin stimulates production and release of the endogenous hormone (hGRF). Tesamorelin therapy predisposes the patient to glucose intolerance and can also increase the risk of type 2 diabetes, so the drug is contraindicated in pregnancy.

Absorption Distribution and Excretion

The absolute bioavailability was determined to be less than 4% in healthy adult subjects following a 2 mg subcutaneous dose.
9.4±3.1 L/kg in healthy subjects. 10.5±6.1 L/kg in HIV-infected patients.

Metabolism Metabolites

No formal metabolism studies have been performed in humans.

Wikipedia

Tesamorelin

Biological Half Life

26 and 38 minutes in healthy subjects and HIV-infected patients, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 07-20-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548730/
PubMed PMID: 31644039.


2: Stanley TL, Fourman LT, Feldpausch MN, Purdy J, Zheng I, Pan CS, Aepfelbacher
J, Buckless C, Tsao A, Kellogg A, Branch K, Lee H, Liu CY, Corey KE, Chung RT,
Torriani M, Kleiner DE, Hadigan CM, Grinspoon SK. Effects of tesamorelin on
non-alcoholic fatty liver disease in HIV: a randomised, double-blind, multicentre
trial. Lancet HIV. 2019 Dec;6(12):e821-e830. doi: 10.1016/S2352-3018(19)30338-8.
Epub 2019 Oct 11. PubMed PMID: 31611038; PubMed Central PMCID: PMC6981288.


3: Audsley J, Sasadeusz J, Lewin SR. Tesamorelin, liver fat, and NAFLD in the
setting of HIV. Lancet HIV. 2019 Dec;6(12):e808-e809. doi:
10.1016/S2352-3018(19)30331-5. Epub 2019 Oct 11. PubMed PMID: 31611037.


4: Adrian S, Scherzinger A, Sanyal A, Lake JE, Falutz J, Dubé MP, Stanley T,
Grinspoon S, Mamputu JC, Marsolais C, Brown TT, Erlandson KM. The Growth Hormone
Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases
Muscle Area in Adults with HIV. J Frailty Aging. 2019;8(3):154-159. doi:
10.14283/jfa.2018.45. PubMed PMID: 31237318; PubMed Central PMCID: PMC6766405.


5: Clinical Review Report: Tesamorelin (Egrifta) [Internet]. Ottawa (ON):
Canadian Agency for Drugs and Technologies in Health; 2016 Aug. Available from
http://www.ncbi.nlm.nih.gov/books/NBK539131/
PubMed PMID: 30920787.


6: CADTH Canadian Drug Expert Committee Final Recommendation: Tesamorelin:
(Egrifta — Theratechnologies Inc.): Indication: HIV-associated lipohypertrophy
[Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health;
2016 Aug. No abstract available. Available from
http://www.ncbi.nlm.nih.gov/books/NBK538939/
PubMed PMID: 30896908.


7: Pharmacoeconomic Review Report: Tesamorelin (Egrifta) [Internet]. Ottawa (ON):
Canadian Agency for Drugs and Technologies in Health; 2016 Aug. Available from
http://www.ncbi.nlm.nih.gov/books/NBK538949/
PubMed PMID: 30896905.


8: Fourman LT, Czerwonka N, Feldpausch MN, Weiss J, Mamputu JC, Falutz J, Morin
J, Marsolais C, Stanley TL, Grinspoon SK. Visceral fat reduction with tesamorelin
is associated with improved liver enzymes in HIV. AIDS. 2017 Oct
23;31(16):2253-2259. doi: 10.1097/QAD.0000000000001614. PubMed PMID: 28832410;
PubMed Central PMCID: PMC5633509.


9: Clemmons DR, Miller S, Mamputu JC. Safety and metabolic effects of
tesamorelin, a growth hormone-releasing factor analogue, in patients with type 2
diabetes: A randomized, placebo-controlled trial. PLoS One. 2017 Jun
15;12(6):e0179538. doi: 10.1371/journal.pone.0179538. eCollection 2017. PubMed
PMID: 28617838; PubMed Central PMCID: PMC5472315.


10: Mangili A, Falutz J, Mamputu JC, Stepanians M, Hayward B. Predictors of
Treatment Response to Tesamorelin, a Growth Hormone-Releasing Factor Analog, in
HIV-Infected Patients with Excess Abdominal Fat. PLoS One. 2015 Oct
12;10(10):e0140358. doi: 10.1371/journal.pone.0140358. eCollection 2015. PubMed
PMID: 26457580; PubMed Central PMCID: PMC4601733.

Explore Compound Types